

Application Notes and Protocols for Enhancing Furosemide Solubility via Solid Dispersion Techniques

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Compound of Interest

Compound Name: Furosemide

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These application notes provide a comprehensive overview and detailed protocols for utilizing solid dispersion techniques to enhance the solubility and dissolution rate of **furosemide**, a loop diuretic classified as a Biopharmaceutical Classification System (BCS) Class II drug with low solubility and high permeability.[1][2] Enhancing its dissolution is crucial for improving its oral bioavailability and therapeutic efficacy.[1][3]

Introduction to Solid Dispersion for Furosemide

Solid dispersion is a well-established technique for improving the dissolution of poorly water-soluble drugs like **furosemide**. [4] The core principle involves dispersing the drug in a hydrophilic carrier matrix at a solid state. [4] This enhances dissolution through several mechanisms, including:

- **Particle Size Reduction:** Dispersing the drug at a molecular or amorphous level within the carrier significantly increases the surface area available for dissolution. [4]
- **Increased Wettability:** The hydrophilic carrier improves the wetting of the hydrophobic **furosemide** particles. [4]
- **Conversion to Amorphous State:** The crystalline structure of **furosemide** can be converted to a more soluble amorphous form, which requires less energy for dissolution. [4][5]

Various hydrophilic polymers have been successfully used as carriers for **furosemide** solid dispersions, including Polyethylene Glycols (PEGs), Poloxamers, Hydroxypropyl Methylcellulose (HPMC), and Polyvinylpyrrolidone (PVP).[\[6\]](#)[\[7\]](#)[\[8\]](#)

Common Solid Dispersion Techniques for Furosemide

Several methods can be employed to prepare **furosemide** solid dispersions, each with its own advantages. The choice of technique often depends on the physicochemical properties of the drug and carrier.

Solvent Evaporation Method

This technique involves dissolving both the drug and the carrier in a common solvent, followed by the evaporation of the solvent to obtain the solid dispersion.[\[6\]](#)[\[7\]](#)

Fusion (Melting) Method

In the fusion method, the drug and a thermally stable, low-melting point carrier are heated together until a homogenous melt is formed. This melt is then rapidly cooled and solidified.[\[6\]](#)[\[9\]](#)

Kneading Method

The kneading method involves wetting the physical mixture of the drug and carrier with a hydroalcoholic solvent to form a paste, which is then kneaded for a specific time and dried.[\[5\]](#)[\[10\]](#)

Co-grinding Method

This method involves grinding the drug and carrier together to create a solid dispersion. This process can lead to a reduction in drug crystallinity and an intimate mixture of the components.[\[4\]](#)[\[11\]](#)

Quantitative Data on Furosemide Solubility Enhancement

The following tables summarize the dissolution enhancement of **furosemide** achieved through various solid dispersion formulations as reported in the literature.

Table 1: Dissolution Enhancement of **Furosemide** by Solvent Evaporation Method

Carrier	Drug:Carrier Ratio	Dissolution Medium	% Drug Release (Time)	Reference
HPMC (6cps)	7:10 (Furosemide:HP MC)	Not Specified	99% (1 hour)	[6]
Poloxamer 407	7:3 (Furosemide:Pol oxamer)	Not Specified	93.86% (1 hour)	[6]
Poloxamer 407	1:3	Distilled Water & Acidic Conditions	>97%	[7]
PVP K30	1:2	Water with 0.1% Tween 80	>87.18% (120 minutes)	[2][8]
Soluplus®	1:2	Water with 0.1% Tween 80	-	[8]
HPMC-E6	1:2	Water with 0.1% Tween 80	-	[8]

Table 2: Dissolution Enhancement of **Furosemide** by Fusion Method

Carrier	Drug:Carrier Ratio	Dissolution Medium	% Drug Release (Time)	Reference
Poloxamer 188	1:1	Not Specified	86.67% (1 hour)	[6]
PEG 6000	1:1	Not Specified	70.85% (1 hour)	[6]
PEG 6000 & MCC	Optimized	0.1 N HCl (pH 1.2)	100% (< 30 minutes)	[9]

Table 3: Dissolution Enhancement of **Furosemide** by Kneading Method

Carrier	Drug:Carrier Ratio	Dissolution Medium	% Drug Release (Time)	Reference
Sodium Starch Glycolate	1:2	Simulated Gastric Fluid (pH 1.2)	79% (60 minutes)	[5]
Crospovidone	Not Specified	Not Specified	76.5% (30 minutes)	[10]

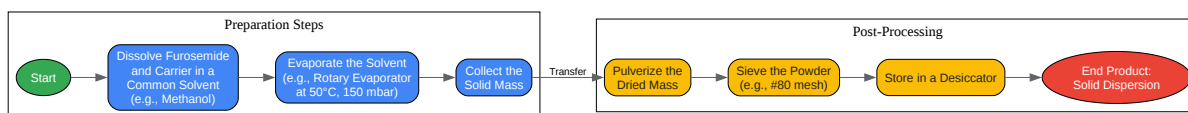
Table 4: Dissolution Enhancement of **Furosemide** by Co-grinding Method

Carrier	Drug:Carrier Ratio	Dissolution Medium	% Drug Release	Reference
Crospovidone	1:2	pH 1.2 & 5.8	Higher than pure drug and physical mixture	[4][11]
Microcrystalline Cellulose	1:2	pH 1.2 & 5.8	Higher than pure drug and physical mixture	[4][11]

Experimental Protocols

The following are detailed protocols for the preparation and characterization of **furosemide** solid dispersions.

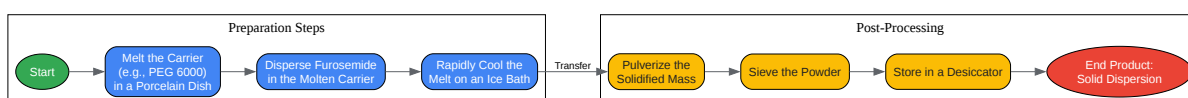
Preparation of Solid Dispersions



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Caption: Workflow for the Solvent Evaporation Method.

- **Dissolution:** Accurately weigh the calculated amounts of **furosemide** and the selected hydrophilic carrier (e.g., PVP K30, HPMC). Dissolve both components in a suitable common solvent (e.g., methanol).[8]
- **Solvent Evaporation:** Evaporate the solvent using a rotary evaporator. The temperature and pressure should be controlled to ensure efficient and gentle removal of the solvent (e.g., 50°C at 150 mbar).[8]
- **Drying and Pulverization:** The resulting solid mass is further dried to remove any residual solvent. The dried mass is then pulverized using a mortar and pestle to obtain a fine powder.
- **Sieving and Storage:** The powdered solid dispersion is passed through a sieve (e.g., #80 mesh) to ensure a uniform particle size. The final product should be stored in a desiccator to protect it from moisture.[8]



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Caption: Workflow for the Fusion (Melting) Method.

- Melting: The hydrophilic carrier (e.g., PEG 6000) is accurately weighed and melted in a porcelain dish at a temperature just above its melting point.[9]
- Dispersion: **Furosemide** is then added to the molten carrier and dispersed uniformly with constant stirring.[9]
- Solidification: The molten mixture is rapidly cooled and solidified on an ice bath to prevent drug recrystallization.
- Pulverization and Sieving: The solidified mass is pulverized and sieved to obtain a uniform powder.
- Storage: The prepared solid dispersion is stored in a desiccator.

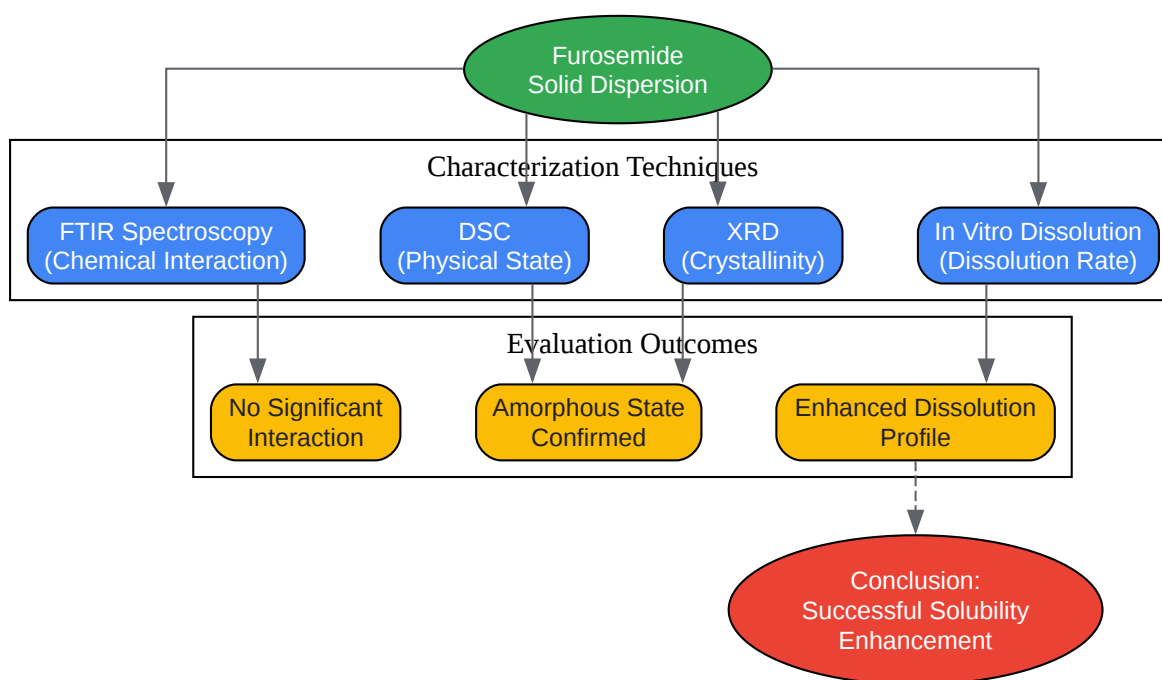
Characterization of Solid Dispersions

To evaluate the prepared solid dispersions, several analytical techniques are employed.

- Purpose: To identify any potential chemical interactions between **furosemide** and the carrier. [4][5]
- Protocol:
 - Prepare pellets by mixing a small amount of the solid dispersion powder with potassium bromide (KBr).[5]
 - Compress the mixture using a hydraulic press to form a transparent pellet.
 - Scan the pellet over a specific wavenumber range (e.g., 4000-400 cm^{-1}).
 - Compare the spectra of the pure drug, the carrier, and the solid dispersion to detect any shifts or disappearance of characteristic peaks. The absence of significant changes in the drug's characteristic peaks suggests the absence of chemical interaction.[1][5]
- Purpose: To investigate the thermal properties and the physical state (crystalline or amorphous) of **furosemide** in the solid dispersion.[1][5]
- Protocol:

- Accurately weigh a small sample (typically 2-5 mg) of the solid dispersion into an aluminum pan.
- Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range under a nitrogen atmosphere.
- Record the heat flow as a function of temperature.
- The disappearance or a significant shift to a lower temperature of the **furosemide** melting peak in the thermogram of the solid dispersion indicates its conversion to an amorphous or molecularly dispersed state.[\[1\]](#)
- Purpose: To confirm the crystalline or amorphous nature of **furosemide** in the solid dispersion.[\[4\]](#)[\[5\]](#)
- Protocol:
 - Place the powdered sample of the solid dispersion on a sample holder.
 - Expose the sample to an X-ray beam at a specific angle.
 - Measure the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).
 - Sharp, distinct peaks in the diffractogram indicate a crystalline structure, while a halo pattern with the absence of sharp peaks suggests an amorphous state. The reduction or absence of **furosemide**'s characteristic crystalline peaks in the solid dispersion confirms its amorphization.[\[4\]](#)[\[8\]](#)
- Purpose: To evaluate the dissolution rate of **furosemide** from the solid dispersion compared to the pure drug.[\[6\]](#)[\[9\]](#)
- Protocol:
 - Use a USP Type II (paddle) dissolution apparatus.[\[9\]](#)
 - The dissolution medium can be varied (e.g., 900 mL of 0.1 N HCl, simulated gastric fluid pH 1.2, or phosphate buffer).[\[5\]](#)[\[9\]](#) Maintain the temperature at $37 \pm 0.5^\circ\text{C}$ and the paddle speed at a constant rate (e.g., 50 rpm).[\[5\]](#)[\[9\]](#)

- Add a quantity of the solid dispersion equivalent to a specific dose of **furosemide** (e.g., 40 mg) to the dissolution medium.[9]
- Withdraw samples at predetermined time intervals and replace with an equal volume of fresh medium to maintain sink conditions.[9]
- Filter the samples and analyze the concentration of dissolved **furosemide** using a suitable analytical method, such as UV-Visible spectrophotometry at the drug's λ_{max} . [9]
- Plot the cumulative percentage of drug released against time to obtain the dissolution profile.



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Caption: Logical workflow for the characterization of **furosemide** solid dispersions.

Conclusion

Solid dispersion techniques are highly effective for enhancing the solubility and dissolution rate of **furosemide**. The choice of the preparation method and the carrier are critical factors that influence the extent of this enhancement. Proper characterization of the solid dispersions is essential to understand the underlying mechanisms and to ensure the quality and performance of the final product. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals working on the formulation of **furosemide** and other poorly soluble drugs.

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References

- 1. Enhancement of furosemide dissolution via solid dispersion techniques. [wisdomlib.org]
- 2. public.pensoft.net [public.pensoft.net]
- 3. Preparation and Characterization of Furosemide Solid Dispersion with Enhanced Solubility and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Characterization of Solid Dispersion for Dissolution Improvement of Furosemide by Cogrounding Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. setpublisher.com [setpublisher.com]
- 7. Preparation and characterization of solid dispersion of furosemide [wisdomlib.org]
- 8. Development and characterization of furosemide-loaded binary amorphous solid dispersion to enhance solubility and dissolution for pediatric oral administration [pharmacia.pensoft.net]
- 9. FORMULATION OF FUROSEMIDE SOLID DISPERSION WITH MICRO CRYSTALLINE CELLULOSE FOR ACHIEVE RAPID DISSOLUTION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. Development and Characterization of Solid Dispersion for Dissolution Improvement of Furosemide by Cogrounding Method [apb.tbzmed.ac.ir]

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